1-Phenyloctadecane

Catalog No.
S704040
CAS No.
4445-07-2
M.F
C24H42
M. Wt
330.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenyloctadecane

CAS Number

4445-07-2

Product Name

1-Phenyloctadecane

IUPAC Name

octadecylbenzene

Molecular Formula

C24H42

Molecular Weight

330.6 g/mol

InChI

InChI=1S/C24H42/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-22-19-17-20-23-24/h17,19-20,22-23H,2-16,18,21H2,1H3

InChI Key

WSVDSBZMYJJMSB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCC1=CC=CC=C1

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=CC=CC=C1

1-Phenyloctadecane is an organic compound with the molecular formula C24H42. It is classified as an alkyl aromatic hydrocarbon, specifically a long-chain alkane with a phenyl group attached. This compound is characterized by its hydrophobic nature and is primarily found in various industrial applications, particularly in the production of polymers and other materials used in construction and manufacturing processes. Its structure consists of a straight-chain of eighteen carbon atoms (octadecane) with a phenyl group (C6H5) at one end, contributing to its unique chemical properties.

The mechanism of action of octadecylbenzene depends on the specific application. For example:

  • In material science: As a self-assembling molecule, octadecylbenzene can form ordered structures at interfaces, which can be used to design functional materials with specific properties [].
  • In catalysis: Octadecylbenzene can be used as a ligand for transition metal catalysts, influencing their activity and selectivity in various reactions [].
  • In separation science: Due to its amphiphilic nature, octadecylbenzene can be used as a stationary phase in chromatography techniques for separating analytes based on their hydrophobicity [].

  • Oxidation: The compound can be oxidized to form alcohols or carboxylic acids, depending on the reaction conditions and reagents used. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced to form corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents like nitro or halogen groups .

1-Phenyloctadecane can be synthesized through several methods:

  • Friedel-Crafts Acylation: A common synthetic route involves reacting octadecanoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically requires anhydrous conditions to prevent hydrolysis of the acyl chloride.
  • Industrial Production: Large-scale production may utilize continuous flow reactors to enhance efficiency and yield while optimizing reaction conditions for high purity and minimal by-products .

1-Phenyloctadecane finds applications in various fields:

  • Polymers: It is used in the production of polymers, contributing to their stability and performance characteristics.
  • Construction: The compound is utilized in building materials, enhancing their properties such as resistance to degradation .
  • Research: It serves as a reagent in organic synthesis and chemical research due to its unique structural features.

Similar Compounds

Several compounds share structural similarities with 1-phenyloctadecane, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
1-OctadeceneC18H36An unsaturated hydrocarbon with a double bond.
1-Phenyloctadecane-1,3-dioneC24H38O2Contains ketone functional groups; reactive.
PhenyldodecaneC18H38Shorter alkyl chain; similar hydrophobic properties.
1-PhenylhexadecaneC22H46Intermediate length; similar aromatic characteristics.

These compounds exhibit varying degrees of reactivity and application potential based on their structural differences, particularly in terms of functional groups and chain length.

XLogP3

12

Boiling Point

408.0 °C

Melting Point

29.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 2 notifications to the ECHA C&L Inventory.;
H413 (97.37%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

4445-07-2

Wikipedia

Stearylbenzene

General Manufacturing Information

Benzene, octadecyl-: ACTIVE

Dates

Modify: 2023-08-15

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